molecular formula C24H29Cl3N2O5S B2830874 Diethyl 5-({1-[(4-tert-butylbenzoyl)amino]-2,2,2-trichloroethyl}amino)-3-methyl-2,4-thiophenedicarboxylate CAS No. 302934-63-0

Diethyl 5-({1-[(4-tert-butylbenzoyl)amino]-2,2,2-trichloroethyl}amino)-3-methyl-2,4-thiophenedicarboxylate

Cat. No. B2830874
CAS RN: 302934-63-0
M. Wt: 563.92
InChI Key: SNSOXVXASXEOKD-UHFFFAOYSA-N
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Description

Diethyl 5-({1-[(4-tert-butylbenzoyl)amino]-2,2,2-trichloroethyl}amino)-3-methyl-2,4-thiophenedicarboxylate is a chemical compound with the linear formula C22H27NO5S . It has a molecular weight of 417.528 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Pharmacological Potential of Thiophene Derivatives

Research by Chapman et al. (1971) on benzothiophen derivatives, including the synthesis and preliminary pharmacological study of substituted thiouronium bromides and tertiary amines, showcases the potential of thiophene derivatives in developing pharmacologically active compounds. The study illustrates the versatility of thiophene compounds in medicinal chemistry, providing a foundation for the exploration of novel therapeutic agents (Chapman, Clarke, Gore, & Sharma, 1971).

Synthesis of Amino Acid Derivatives

Krishnamurthy et al. (2015) described the enzymatic resolution and synthesis of L- and D-enantiomers of amino acids, leading to the synthesis of 5-hydroxypipecolic acid, a compound of interest in bioorganic chemistry and drug development. This research highlights the application of complex organic compounds in the synthesis of biologically relevant molecules and their potential use in developing pharmaceutical agents (Krishnamurthy, Venkataprasad, Vagvala, Moriguchi, & Tsuge, 2015).

Organic Synthesis and Reactivity Studies

Kondratyuk et al. (2012) investigated the reactions of diethyl 1-acylamino-2,2-dichloroethenylphosphonates with amino acid esters, leading to the synthesis of N-substituted derivatives of 5-amino-4-diethoxyphosphoryloxazol. This work exemplifies the utility of complex diethyl derivatives in organic synthesis, particularly in the generation of novel oxazole derivatives with potential biological activity (Kondratyuk, Lukashuk, Golovchenko, Rusanov, & Brovarets, 2012).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

diethyl 5-[[1-[(4-tert-butylbenzoyl)amino]-2,2,2-trichloroethyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29Cl3N2O5S/c1-7-33-20(31)16-13(3)17(21(32)34-8-2)35-19(16)29-22(24(25,26)27)28-18(30)14-9-11-15(12-10-14)23(4,5)6/h9-12,22,29H,7-8H2,1-6H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSOXVXASXEOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29Cl3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 5-({1-[(4-tert-butylbenzoyl)amino]-2,2,2-trichloroethyl}amino)-3-methyl-2,4-thiophenedicarboxylate

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